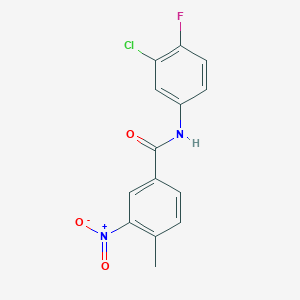

N-(3-氯-4-氟苯基)-4-甲基-3-硝基苯甲酰胺

描述

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including nitration, chlorination, and amide formation. A study by Shi et al. (1997) on related compounds demonstrates that such molecules can be synthesized through nucleophilic substitution reactions followed by purification steps, yielding compounds with significant bioactivity potential.

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods such as NMR, MS, and IR, along with X-ray diffraction, offers insights into the spatial arrangement of atoms within the compound. For example, He et al. (2014) investigated the crystal structure of a similar benzamide, which adopted a monoclinic space group, indicating that N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide could also exhibit complex molecular geometries stabilized by π-π conjugation and hydrogen bonding interactions.

Chemical Reactions and Properties

Benzamides such as N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including hydrolysis, reduction, and conjugation reactions. These reactions are pivotal for modifying the compound for specific applications, such as the development of new pharmaceuticals or materials. For instance, Samimi et al. (2016) describe the regio and stereo-controlled synthesis of a related compound, highlighting the versatility of benzamides in chemical synthesis.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application in different fields. The detailed crystallographic analysis provided by Wardell et al. (2006) for isomeric compounds showcases the diversity in the physical properties that can be expected from N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, including differences in molecular packing and hydrogen bonding patterns.

Chemical Properties Analysis

The chemical properties of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, such as reactivity with various reagents, stability under different conditions, and its behavior in chemical reactions, are essential for its application in synthesis and drug design. Studies like those conducted by Křupková et al. (2013) on multireactive building blocks highlight the potential of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide to serve as a precursor for the synthesis of heterocyclic compounds, underscoring its utility in organic synthesis and drug discovery.

For detailed studies and further exploration into the synthesis, structure, and properties of compounds related to N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide, refer to the research articles by (He et al., 2014), (Samimi et al., 2016), (Wardell et al., 2006), and (Křupková et al., 2013).

科学研究应用

PET成像和σ受体

Shiue等人(1997)的一项研究探索了对σ受体具有高亲和力的化合物,特别是N-(N-苄基哌啶-4-基)-2-[18F]氟代苯甲酰胺,以用于σ受体的PET成像。该化合物显示出高选择性和亲和力,使其成为对人脑中σ受体进行成像的有希望的候选者(Shiue等人,1997).

合成和晶体结构

Gondela和Walczak(2006)提出了一种直接芳基化尿嘧啶及其衍生物的方法,展示了硝基苯基-和二硝基苯基尿嘧啶衍生物在合成中的用途,这可能与创建具有与N-(3-氯-4-氟苯基)-4-甲基-3-硝基苯甲酰胺相似的结构基序的化合物有关(Gondela和Walczak,2006).

抗惊厥活性

Bailleux等人(1995)对4-硝基-N-苯基苯甲酰胺的研究表明了一系列化合物的抗惊厥特性,突出了硝基苯甲酰胺衍生物在治疗癫痫发作中的潜在治疗应用(Bailleux等人,1995).

晶体工程

Saha、Nangia和Jaskólski(2005)讨论了通过氢键和卤素键进行分子胶带的工程,使用硝基苯甲酰胺结构进行晶体设计。这项研究强调了硝基苯甲酰胺衍生物在理解和设计晶体结构中的重要性(Saha、Nangia和Jaskólski,2005).

化学反应和机制

Groendyke、AbuSalim和Cook(2016)探索了由铁介导的温和的酰胺定向C-H键氟化,证明了这种反应的广泛范围和官能团耐受性,而不需要贵金属。这项研究有助于理解涉及氟代酰胺化合物的反应(Groendyke、AbuSalim和Cook,2016).

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-12(16)11(15)7-10/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJRVEWWPMCTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213248 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

CAS RN |

314284-41-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314284-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![isopropyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5505558.png)

![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)